Ethyltrimethylammonium

Overview

Description

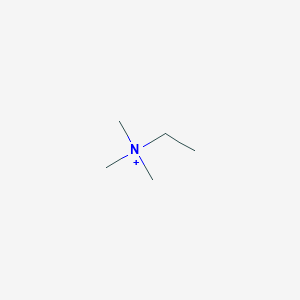

Ethyltrimethylammonium (ETMA) is a quaternary ammonium compound with the chemical formula C₅H₁₄N⁺, consisting of a central nitrogen atom bonded to three methyl groups and one ethyl group. Its derivatives, such as this compound iodide (ETMAI, CAS 51-93-4) and this compound hydroxide (CAS 30382-83-3), are widely used in catalysis, polymer synthesis, and materials science . ETMA is notable for its role in phase transition materials, where its flexible cationic structure enables tunable dielectric and optical properties .

Scientific Research Applications

Biomedical Applications

1.1 Encapsulation for Diabetes Treatment

Ethyltrimethylammonium derivatives are pivotal in the development of microcapsules for encapsulating pancreatic islets, which are crucial for treating insulin deficiency in diabetes. A study demonstrated that microcapsules made from alginate and poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride (PMETAC) significantly improved the viability and functionality of encapsulated islets post-transplantation. The microcapsules maintained insulin secretion for up to 90 days, compared to just 7 days for non-encapsulated islets, showcasing their potential for long-term therapeutic applications .

1.2 Antimicrobial Properties

This compound compounds exhibit notable antimicrobial activities. Research indicates that METAC demonstrates significant antifungal activity against various strains of Candida spp. and antibacterial effects against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were recorded, showing effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. This makes it a promising candidate for use in medical adhesives and coatings that require antimicrobial properties .

Environmental Applications

2.1 Water Treatment

Hydrogels based on this compound derivatives have been synthesized for environmental remediation purposes, particularly in the removal of contaminants from water. These hydrogels can effectively adsorb dyes and heavy metals, contributing to cleaner water sources. For instance, bio-based hydrogels incorporating this compound have shown efficacy in adsorbing contaminant dyes like methyl orange, indicating their potential utility in wastewater treatment processes .

Material Science Applications

3.1 Development of Smart Materials

The incorporation of this compound into polymer matrices has led to the creation of smart materials with enhanced mechanical and biological properties. For example, experimental adhesives formulated with METAC have demonstrated improved antibacterial activity while maintaining structural integrity. These materials can be utilized in dental applications where infection control is critical .

3.2 Surface Modification

This compound derivatives are also employed in surface modification techniques to improve biocompatibility and reduce protein adsorption on medical implants. The application of PMETAC as a coating on poly(ether ketone) substrates has been shown to significantly decrease fibrinogen adsorption, thereby minimizing implant overgrowth and enhancing the longevity of medical devices .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biomedical | Encapsulation of pancreatic islets | Extended insulin secretion (up to 90 days) |

| Antimicrobial coatings | Effective against Candida spp. and bacteria | |

| Environmental | Water treatment | Adsorption of dyes and heavy metals |

| Material Science | Smart adhesives | Enhanced antibacterial properties |

| Surface modification | Reduced protein adsorption on implants |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing ethyltrimethylammonium salts, and how do reaction conditions influence yield and purity?

This compound salts (e.g., this compound bromide, CTAB) are typically synthesized via quaternization reactions. A common approach involves reacting tertiary amines (e.g., trimethylamine) with alkyl halides (e.g., ethyl bromide) in polar solvents like ethanol or water. Key factors include:

- Temperature : Elevated temperatures (60–100°C) accelerate reaction kinetics but may increase side reactions like hydrolysis.

- Stoichiometry : Excess alkyl halide ensures complete quaternization of the amine.

- Purification : Recrystallization from ethanol/acetone mixtures or ion-exchange chromatography removes unreacted starting materials .

Characterization via -NMR (quartet at δ 3.3–3.5 ppm for N-CHCH) and elemental analysis confirms purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound compounds?

- NMR Spectroscopy : - and -NMR identify structural features (e.g., ethyl group splitting patterns and quaternary nitrogen environment).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M] for CHN at m/z 88.1121).

- Elemental Analysis : Matches experimental C/H/N percentages with theoretical values (e.g., CTAB: C 44.8%, H 8.8%, N 5.2%) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for applications in high-temperature catalysis .

Q. How is this compound used as a phase-transfer catalyst in organic synthesis?

This compound salts facilitate reactions between immiscible phases (e.g., aqueous-organic systems) by stabilizing ionic intermediates. For example, in nucleophilic substitutions:

- Mechanism : The ammonium cation transfers anions (e.g., OH) into the organic phase, accelerating reactions like ester hydrolysis or alkylation.

- Optimization : Catalyst loading (1–5 mol%) and counterion choice (Br vs. I) significantly affect reaction rates and selectivity .

Advanced Research Questions

Q. How do nitrogen isotope effects (k14/k15k^{14}/k^{15}k14/k15) elucidate the transition-state geometry in E2 elimination reactions of this compound ions?

In E2 reactions (e.g., dealkylation with ethoxide), isotope effects reveal bond-breaking dynamics:

- Experimental Design : Compare values for this compound iodide (1.017 at 60°C) to infer Cα–N vs. Cβ–H bond cleavage. Smaller isotope effects (e.g., 1.009–1.015) suggest partial Cα–N bond rupture in the transition state .

- Contradictions : Discrepancies between experimental and computational models (e.g., DFT) may arise from solvent effects or incomplete transition-state sampling .

Q. What strategies resolve contradictions in reported kinetic data for this compound-catalyzed reactions?

- Data Harmonization : Replicate experiments using standardized protocols (e.g., ICH guidelines for temperature/pH control) .

- Error Analysis : Quantify uncertainties from instrumental drift (e.g., GC calibration) or side reactions (e.g., Hofmann elimination) .

- Meta-Analysis : Compare datasets across studies while adjusting for variables like solvent polarity or ionic strength .

Q. How can researchers optimize this compound-based surfactants for enzyme immobilization in microreactors?

- Surface Modification : Use silane coupling agents (e.g., 3-aminopropyltrimethoxysilane) to anchor this compound surfactants on silica supports, enhancing enzyme (e.g., lipase) stability .

- Operational Stability Testing : Monitor activity retention over multiple cycles under varied pH/temperature conditions .

- Confocal Microscopy : Visualize surfactant distribution and enzyme loading efficiency .

Q. What experimental controls are critical when studying this compound’s inhibition of choline acetyltransferase?

- Negative Controls : Use structurally analogous quaternary ammonium salts (e.g., benzyltrimethylammonium hydroxide) to rule out nonspecific inhibition .

- Dose-Response Curves : Measure IC values under standardized substrate concentrations (e.g., 1 mM acetyl-CoA) .

- Kinetic Analysis : Determine inhibition mode (competitive vs. noncompetitive) via Lineweaver-Burk plots .

Q. Methodological Guidance

- Reproducibility : Document synthetic procedures and characterization data in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to enable replication .

- Data Presentation : Use appendices for raw datasets (e.g., NMR spectra) and highlight processed data (e.g., kinetic constants) in main texts .

- Ethics/Citations : Adhere to copyright laws when reproducing figures/data and cite primary literature for compound identification .

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Compounds

Tetramethylammonium (TMA)

- Structure : Four methyl groups attached to nitrogen (N(CH₃)₄⁺).

- Stability : Undergoes SN2 degradation with a free energy barrier of 17.0 kcal/mol , making it less stable under basic conditions compared to ETMA .

- Applications : Used in deep eutectic solvents for enhanced chemical stability and as a template in zeolite synthesis .

Tetraethylammonium (TEA)

- Structure : Four ethyl groups (N(C₂H₅)₄⁺).

- Stability : Bulkier substituents reduce SN2 reactivity but increase susceptibility to Hofmann elimination.

- Applications : Solid ethylene precursor in organic synthesis and ion channel blocker in electrophysiology .

Benzyltrimethylammonium (BTMA)

- Structure : Benzyl group replaces ethyl (N(CH₃)₃(C₆H₅CH₂)⁺).

- Stability : Degrades via ylide intermediates, with additional side reactions feasible due to aromatic substituents .

- Applications : Catalyst in multicomponent reactions and surfactant formulations .

Diethyldimethylammonium (DEDMA) and Triethylmethylammonium (TEMA)

- Structures : DEDMA (N(C₂H₅)₂(CH₃)₂⁺), TEMA (N(C₂H₅)₃(CH₃)⁺).

- Phase Transition Properties: Substituting ETMA with DEDMA or TEMA in hybrid materials like [Cd(SCN)₃]⁻ frameworks alters dielectric bistability and nonlinear optical responses. For example, [TEMA][Cd(SCN)₃] shows enhanced second-harmonic generation compared to ETMA-based analogs .

Acetyltrimethylammonium Bromide (CAS 5306-78-5)

- Structure : Acetyl group (COCH₃) attached to trimethylammonium (N(CH₃)₃⁺).

- Applications : Reactive intermediate in organic synthesis due to its acetyl group, contrasting with ETMA’s ethyl-based applications in polymer chemistry .

Key Research Findings

Degradation Pathways (DFT Studies)

| Compound | SN2 Barrier (kcal/mol) | Hofmann Elimination Barrier (kcal/mol) |

|---|---|---|

| Tetramethylammonium | 17.0 | Not applicable |

| Ethyltrimethylammonium | 23.0 | 12.8 |

| Benzyltrimethylammonium | 17.0 (ylide pathway) | Not reported |

- Insight : ETMA’s higher SN2 barrier (23.0 kcal/mol) indicates greater resistance to nucleophilic attack compared to TMA, but its lower Hofmann elimination barrier (12.8 kcal/mol) makes it prone to base-induced degradation .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Stability Metrics from DFT Calculations

| Compound | Degradation Pathway | Activation Energy (kcal/mol) |

|---|---|---|

| This compound | SN2 | 23.0 |

| This compound | Hofmann Elimination | 12.8 |

| Tetramethylammonium | SN2 | 17.0 |

Properties

CAS No. |

15302-88-2 |

|---|---|

Molecular Formula |

C5H14N+ |

Molecular Weight |

88.17 g/mol |

IUPAC Name |

ethyl(trimethyl)azanium |

InChI |

InChI=1S/C5H14N/c1-5-6(2,3)4/h5H2,1-4H3/q+1 |

InChI Key |

YOMFVLRTMZWACQ-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(C)C |

Canonical SMILES |

CC[N+](C)(C)C |

Key on ui other cas no. |

15302-88-2 |

Related CAS |

2650-77-3 (bromide) 27697-51-4 (chloride) 30382-83-3 (hydroxide) 51-93-4 (iodide) |

Synonyms |

ethyltrimethylammonium TMEA chloride trimethylethylammonium trimethylethylammonium acetate trimethylethylammonium bromide trimethylethylammonium chloride trimethylethylammonium hydroxide trimethylethylammonium iodide trimethylethylammonium sulfite (1:1) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.